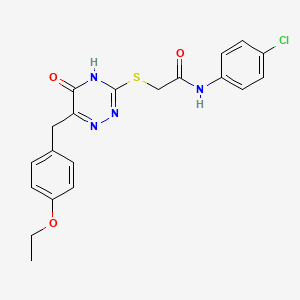

N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-3-13(4-10-16)11-17-19(27)23-20(25-24-17)29-12-18(26)22-15-7-5-14(21)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDXJZCTTFJDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazin core linked to a chlorophenyl and an ethoxybenzyl moiety. Its structural complexity suggests multiple potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating effective inhibition against various bacterial strains .

Antitumor Activity

Compounds derived from similar scaffolds have been evaluated for antitumor activity. Notably:

- A series of triazin derivatives demonstrated potent activity against cancer cell lines such as Mia PaCa-2 and HepG2/A2. These studies suggest that the triazin moiety may enhance cytotoxicity through specific interactions with cellular targets .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Compounds structurally related to this compound showed significant AChE inhibition with IC50 values ranging from 10.4 μM to 24.3 μM .

The mechanism of action appears to involve multiple pathways:

- Enzyme Interaction : Molecular docking studies reveal that the compound can form hydrogen bonds with active site residues of target enzymes like AChE and COX-2 .

- Cellular Uptake : The ethoxybenzyl group may facilitate cellular uptake, enhancing bioavailability and efficacy against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Modifications in the chlorophenyl and ethoxybenzyl groups significantly influence the biological potency. For instance, electron-withdrawing groups tend to enhance enzyme inhibition while bulky substituents may reduce activity due to steric hindrance .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antitumor Efficacy : A study demonstrated that triazin derivatives exhibited selective cytotoxicity towards breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

- Antimicrobial Screening : Another research effort identified potent antimicrobial agents among synthesized derivatives, emphasizing the potential for developing new antibiotics from this chemical class .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit promising anticancer activity. The triazine moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of triazine can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

1.2 Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. The thioacetamide group enhances the interaction with microbial enzymes, leading to increased efficacy against bacterial and fungal strains. Research has reported that derivatives containing the triazine ring exhibit significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Neurological Applications

2.1 Acetylcholinesterase Inhibition

this compound has been studied for its potential as an acetylcholinesterase inhibitor. This property is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase enhance cholinergic function by preventing the breakdown of acetylcholine, which is vital for memory and learning processes .

2.2 Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects against oxidative stress and neuroinflammation. These effects could be beneficial in developing therapies for conditions like Parkinson's disease and other neurodegenerative disorders .

Pharmacological Studies

3.1 Structure-Activity Relationship (SAR) Investigations

Extensive SAR studies have been conducted on compounds related to this compound to optimize their pharmacological profiles. These studies focus on modifying substituents to enhance potency and selectivity while reducing toxicity .

3.2 Clinical Trials

While specific clinical trials for this compound may not be extensively documented yet, related compounds have undergone various phases of clinical testing for indications such as cancer treatment and cognitive enhancement in Alzheimer's patients. The results from these trials could provide insights into the efficacy and safety of this compound .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares key motifs with several derivatives, enabling comparative analysis:

Table 1: Key Structural Features of Analogs

Key Observations :

- Core Heterocycle: Replacement of the triazinone with pyridine (as in ) or triazole (as in ) alters electronic density, affecting binding interactions. The triazinone core in the target compound may enhance hydrogen-bonding capacity compared to triazoles.

- Substituent Effects :

Insights :

- High yields (e.g., 85% in ) are achieved via reflux with sodium acetate, suggesting robust reaction conditions for thioacetamide formation.

- Lower yields (e.g., 31% in ) may stem from purification challenges in complex heterocyclic systems.

Insecticidal Activity :

- The pyridine-based analog in showed higher aphid mortality than acetamiprid, a commercial neonicotinoid. The triazinone-based target compound may exhibit enhanced activity due to improved stability from the 5-oxo group.

Anticancer Potential :

- Triazinoindole derivatives (e.g., ) are identified as hits in protein interaction studies, suggesting the target compound’s utility in oncology.

Antioxidant Activity :

- Phosphonate derivatives of 1,2,4-triazinones (e.g., 81f in ) demonstrated antioxidant efficacy, hinting at redox-modulating capabilities in the target compound.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

- Melting points and MS data for the target compound are unavailable in the provided evidence, underscoring the need for further characterization.

Q & A

Q. What are the key synthetic pathways for N-(4-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Thioacetamide formation : Reacting chloroacetyl chloride with a thiol-containing intermediate (e.g., 4,5-dihydro-1,2,4-triazin-3-thiol derivatives) in the presence of a base like triethylamine (TEA) in dioxane or DMF .

- Coupling reactions : Introducing the 4-ethoxybenzyl group via nucleophilic substitution or alkylation under reflux conditions .

- Optimization : Use Design of Experiments (DoE) to assess variables (solvent polarity, temperature, catalyst loading). For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and yield .

Table 1 : Example Optimization Parameters

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, DMSO, THF | DMF (yield ↑ 15%) |

| Temperature (°C) | 60–100 | 80 (reflux) |

| Catalyst | TEA, NaHCO₃ | TEA (1.2 eq.) |

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazine ring and substituent positions (e.g., ethoxybenzyl group) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for exact mass matching) .

- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

- Stability Testing : Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) or HPLC every 3 months. Note: The 4,5-dihydrotriazinone moiety is sensitive to prolonged light exposure .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to triazine-associated targets (e.g., dihydrofolate reductase). Validate with experimental IC₅₀ data from enzyme inhibition assays .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites (e.g., sulfur atom nucleophilicity) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (PBS buffer, 310 K) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Systematically modify the 4-ethoxybenzyl group (e.g., replace with 4-fluorobenzyl) and evaluate antimicrobial activity via MIC assays .

- Bioisosteric Replacement : Substitute the triazine core with pyrimidine or oxadiazole rings and compare anticancer potency (e.g., MTT assays on HeLa cells) .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical H-bond donors/acceptors (e.g., acetamide carbonyl) .

Q. How can contradictions in biological activity data across in vitro and in vivo models be resolved?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and logP (HPLC-derived) to explain discrepancies between in vitro potency and in vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) in rodent plasma .

Q. What experimental designs are effective for studying metabolic pathways and degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.